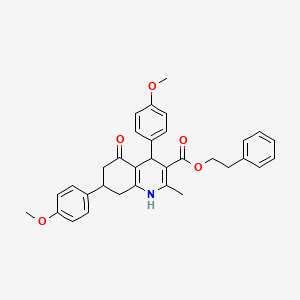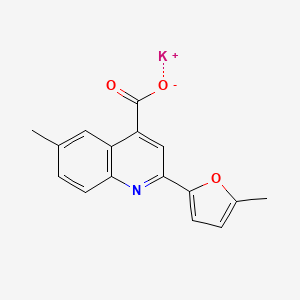![molecular formula C17H22N2O3 B5159436 4-[3-oxo-3-(1-piperidinyl)propyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5159436.png)
4-[3-oxo-3-(1-piperidinyl)propyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-oxo-3-(1-piperidinyl)propyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as AZD-4901 and has been shown to have a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
AZD-4901 has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is in the field of neuroscience. AZD-4901 has been shown to have potent and selective effects on the dopamine D1 receptor, which is involved in a range of neurological processes. This makes AZD-4901 a promising candidate for the development of new treatments for neurological disorders such as Parkinson's disease and schizophrenia.
Mécanisme D'action
The mechanism of action of AZD-4901 involves its interaction with the dopamine D1 receptor. This receptor is a G-protein-coupled receptor that is involved in the regulation of various neurological processes. AZD-4901 binds to the receptor and activates a signaling pathway that leads to the release of dopamine. This activation of the dopamine pathway is thought to be responsible for the beneficial effects of AZD-4901 in neurological disorders.
Biochemical and Physiological Effects
AZD-4901 has been shown to have a range of biochemical and physiological effects. In addition to its effects on the dopamine pathway, AZD-4901 has also been shown to modulate the activity of other neurotransmitter systems such as the glutamate and GABA systems. This suggests that AZD-4901 may have broader applications in the field of neuroscience beyond its effects on the dopamine D1 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of AZD-4901 for lab experiments is its selectivity for the dopamine D1 receptor. This makes it a valuable tool for studying the role of this receptor in various neurological processes. However, one limitation of AZD-4901 is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Orientations Futures
There are several potential future directions for the study of AZD-4901. One area of interest is in the development of new treatments for neurological disorders such as Parkinson's disease and schizophrenia. Another potential application is in the study of the role of the dopamine D1 receptor in addiction and reward pathways. Finally, there is also potential for the development of new imaging agents based on AZD-4901 for use in diagnostic imaging.
Conclusion
In conclusion, AZD-4901 is a promising compound with a range of potential applications in scientific research. Its selectivity for the dopamine D1 receptor makes it a valuable tool for studying the role of this receptor in various neurological processes. Further research is needed to fully explore the potential applications of AZD-4901 and to develop new treatments based on its unique properties.
Méthodes De Synthèse
The synthesis of AZD-4901 involves the reaction of 4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione with 3-oxo-3-(1-piperidinyl)propylamine. This reaction is typically carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Propriétés
IUPAC Name |
4-(3-oxo-3-piperidin-1-ylpropyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-13(18-7-2-1-3-8-18)6-9-19-16(21)14-11-4-5-12(10-11)15(14)17(19)22/h4-5,11-12,14-15H,1-3,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEGNBRMRGWRIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCN2C(=O)C3C4CC(C3C2=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792134 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5159356.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)-4-piperidinecarboxamide](/img/structure/B5159363.png)


![5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5159383.png)
![N-{4-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B5159388.png)



![N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]-beta-alanine](/img/structure/B5159410.png)
![3-{2-hydroxy-3-[3-(methoxycarbonyl)phenoxy]propyl}-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5159420.png)
![3-[(4-chlorophenyl)sulfonyl]-2-(trichloromethyl)-1,3-thiazolidin-5-one](/img/structure/B5159428.png)

![methyl {[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5159445.png)